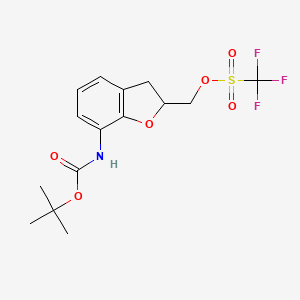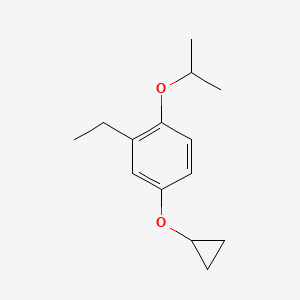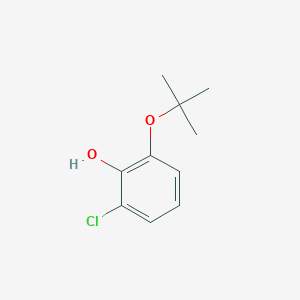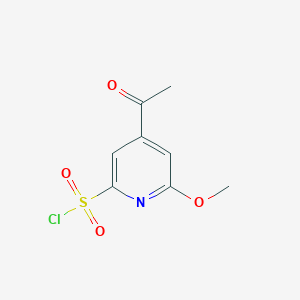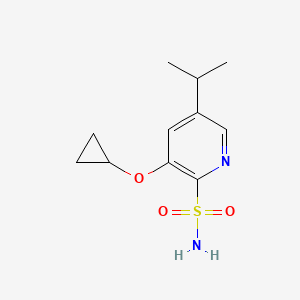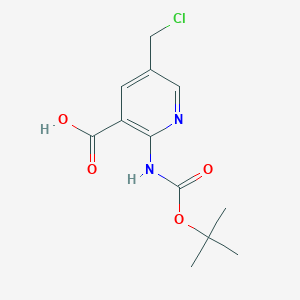![molecular formula C8H5ClF3NO B14836009 1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound known for its unique structure and properties. It belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The presence of chloro and trifluoromethyl groups in its structure imparts distinct chemical reactivity and stability, making it a valuable compound for research and industrial purposes.
準備方法
The synthesis of 1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone typically involves several steps, including the introduction of chloro and trifluoromethyl groups to the pyridine ring. One common method involves the reaction of 3-chloro-2-(trifluoromethyl)pyridine with ethanone under specific conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals due to its unique reactivity and stability.
作用機序
The mechanism of action of 1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The presence of chloro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanone: This compound has a similar structure but with different positions of the chloro and trifluoromethyl groups, leading to variations in reactivity and applications.
1-[6-(trifluoromethyl)-3-pyridin]ethanone: Another similar compound with different substitution patterns, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it valuable for various research and industrial applications.
特性
分子式 |
C8H5ClF3NO |
|---|---|
分子量 |
223.58 g/mol |
IUPAC名 |
1-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-3-13-7(6(5)9)8(10,11)12/h2-3H,1H3 |
InChIキー |
FJLLXPBUIGYFKW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=NC=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


